Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride
Overview
Description
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a hydrochloride salt derived from methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, which is a derivative of isoquinoline. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reduction of Isoquinoline Derivatives: One common synthetic route involves the reduction of isoquinoline derivatives to produce 1,2,3,4-tetrahydroisoquinoline derivatives. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Carboxylation Reaction: The carboxylation of 1,2,3,4-tetrahydroisoquinoline can be performed using reagents like carbon monoxide in the presence of a suitable catalyst.
Hydrochloride Formation: The hydrochloride salt is formed by treating the carboxylate with hydrochloric acid (HCl).
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, such as quinones and hydroquinones.
Reduction Products: Reduced forms of the compound, such as tetrahydroisoquinolines.
Substitution Products: Substituted derivatives with different functional groups attached to the isoquinoline ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products. Biology: It is used in biological studies to investigate the structure-activity relationships of isoquinoline derivatives and their biological activities. Medicine: Industry: It is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.
Mechanism of Action
Target of Action
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride is an important structural motif of various natural products and therapeutic lead compounds . It has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that the compound can act as a precursor for various alkaloids displaying multifarious biological activities . The compound’s interaction with its targets may involve the isomerization of an iminium intermediate .
Biochemical Pathways
The compound is involved in various biochemical pathways due to its broad range of applications. It is known to function as an antineuroinflammatory agent . It also has applications in asymmetric catalysis as a chiral scaffold .
Pharmacokinetics
It is known that the compound is stored in an inert atmosphere at 2-8°c , which suggests that it may have specific storage requirements to maintain its stability and efficacy.
Result of Action
The compound’s action results in a variety of biological effects. For example, it has been found to prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP (+)) and other endogenous neurotoxins . .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions may play a role in its stability and efficacy
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it causes skin and eye irritation and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting measures to prevent and respond to exposure .
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
Comparison with Similar Compounds
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride: A structural isomer with the carboxylate group at the 5-position instead of the 7-position.
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A related compound with a methyl group at the 7-position.
Uniqueness: The uniqueness of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride lies in its specific structural features, which influence its reactivity and biological activity. The position of the carboxylate group and the presence of the hydrochloride salt contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEZJQKDZBXXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCNC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659698 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220247-69-8 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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